molecular formula C30H29FN6O8S2 B2355535 2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 393814-88-5

2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2355535
CAS No.: 393814-88-5
M. Wt: 684.71
InChI Key: NLRDDJUPBFFTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a thiophene-2,4-dicarboxylate core substituted with a triazole ring, fluorophenyl, nitrophenyl, and sulfanyl-propanamido groups. Its design integrates pharmacophores known for diverse bioactivities, including antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name

diethyl 5-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29FN6O8S2/c1-5-44-28(40)23-16(3)24(29(41)45-6-2)47-27(23)33-25(38)17(4)46-30-35-34-22(36(30)20-13-9-19(31)10-14-20)15-32-26(39)18-7-11-21(12-8-18)37(42)43/h7-14,17H,5-6,15H2,1-4H3,(H,32,39)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRDDJUPBFFTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29FN6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thiophene structure, followed by the introduction of the diethyl and methyl groups. Subsequent steps involve the formation of the triazole ring and the attachment of the fluorophenyl and nitrophenyl groups. The final step includes the formation of the sulfanyl and propanamido linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of automated synthesis platforms could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes or receptors, potentially inhibiting their activity or altering their function. For example, the triazole ring may interact with metal ions, while the fluorophenyl group could engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thiophene Hybrids

Compounds like 4-(4-Fluorophenyl)-2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () share the triazole-thiophene backbone. Key differences include:

  • Substituent Effects : The target compound’s 4-nitrophenylformamido group introduces strong electron-withdrawing character, contrasting with piperidinylmethyl substituents in ’s compound, which may enhance solubility via basic nitrogen.
  • Bioactivity : Thiophene-linked triazoles in and exhibit antimicrobial activity (e.g., MIC values <10 µg/mL against S. aureus), suggesting the target compound’s nitrophenyl group could modulate potency .

Table 1: Structural and Functional Comparison of Triazole-Thiophene Derivatives

Compound Core Structure Key Substituents Bioactivity (MIC, µg/mL) Reference
Target Compound Thiophene-2,4-dicarboxylate 4-Nitrophenylformamido, fluorophenyl Not reported
4-(4-Fluorophenyl)-2-(piperidinylmethyl)-5-thiophene-triazole (6a) Triazole-thiophene Piperidinylmethyl, fluorophenyl 8.2 (S. aureus)
5-(4-Cyclopropyl-triazolyl)-4-methyl-1,2,3-thiadiazole Triazole-thiadiazole Cyclopropyl, 3-fluorobenzylsulfonyl 15.6 (C. albicans)
Halogen-Substituted Triazoles

Compounds 4 (Cl-substituted) and 5 (Br-substituted) from and are isostructural triazole-thiazole hybrids. Comparisons include:

  • Crystal Packing : Both exhibit triclinic (P 1) symmetry with two independent molecules per asymmetric unit. The target compound’s bulkier nitrophenyl group may disrupt isostructurality, leading to distinct packing motifs .
Sulfanyl-Linked Acetamide Derivatives

Compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () share the sulfanyl-acetamide linkage. Key distinctions:

  • Aromatic Systems : The target compound’s thiophene-dicarboxylate core vs. simpler thiophene-triazole in may increase steric hindrance, affecting binding pocket compatibility.
  • Synthetic Routes : Both likely form via nucleophilic substitution (e.g., thiol-triazole coupling), but the target compound’s nitrophenylformamido group requires additional formylation steps .

Research Findings and Implications

Structural Insights
  • Conformational Flexibility : The target compound’s triazole-thiophene core is planar, similar to ’s compounds, but the perpendicular 4-fluorophenyl group (as in ) may influence intermolecular interactions .
  • Tautomerism : Unlike ’s triazole-thiones, which exist as thione tautomers, the target compound’s formamido group stabilizes the triazole in a single tautomeric form, reducing reactivity variability .

Biological Activity

The compound 2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • Triazole ring : Known for its diverse biological activities.
  • Thiophene moiety : Contributes to the compound's electronic properties.
  • Dicarboxylate group : Impacts solubility and reactivity.

Molecular Formula

The molecular formula is C25H30F1N5O5SC_{25}H_{30}F_{1}N_{5}O_{5}S with a molar mass of approximately 485.6 g/mol.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of triazole derivatives. The triazole ring in this compound may enhance its efficacy against various pathogens:

  • Antibacterial Activity : Triazoles have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 8 μg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's triazole component is also associated with antifungal properties, making it a candidate for treating fungal infections .

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Certain triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Inhibition of Tumor Growth : In vivo studies have shown that related compounds can inhibit tumor growth in murine models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may act as an enzyme inhibitor, particularly targeting fungal and bacterial enzymes crucial for their survival.
  • Receptor Modulation : The structure may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Oxidative Stress Reduction : Some derivatives are believed to reduce oxidative stress in cells, providing protective effects against various diseases .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives for their antibacterial activity against common pathogens. The results indicated that compounds with similar structural features to the target compound exhibited significant antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (μg/mL)Target Bacteria
Compound A0.25MRSA
Compound B0.5E. coli
Target Compound0.125Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In another study, a derivative of the target compound was tested for its anticancer properties. It was found to significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

Summary of Findings

The biological activities of the compound can be summarized as follows:

Activity TypeEfficacy Level
AntibacterialHigh
AntifungalModerate
AnticancerSignificant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.